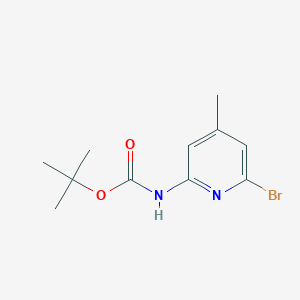

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate

Description

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is a pyridine derivative characterized by a tert-butyl carbamate group at position 2, a bromine atom at position 6, and a methyl substituent at position 4 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity.

Properties

IUPAC Name |

tert-butyl N-(6-bromo-4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)13-9(6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYGTBOYLFFDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate typically involves the following steps:

Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.

Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Coupling Products: Aryl or vinyl-substituted pyridines.

Scientific Research Applications

Chemistry:

Building Block: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It serves as a precursor in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

Biological Probes: It is used in the development of biological probes for studying enzyme activities and cellular processes.

Industry:

Material Science: The compound is investigated for its applications in material science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate depends on its specific application. In catalytic reactions, it acts as a ligand or intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Bromine at position 6, chlorine at position 2, and a methylcarbamate group at position 3.

- Reactivity : The chlorine atom enhances electrophilicity, making it suitable for nucleophilic aromatic substitution.

- Applications : Used in synthesizing heterocyclic scaffolds for kinase inhibitors.

- Pricing : Available at $400/g (1 g scale), reflecting its specialized use .

Tert-butyl (6-methoxypyridin-2-yl)carbamate

Tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

- Structure : Bromine at position 6, pivalamido group at position 5, and carbamate at position 3.

- Reactivity : The bulky pivalamido group introduces steric hindrance, affecting coupling reactions.

- Applications : Used in peptide-modified pyridine derivatives for targeted drug delivery .

Key Structural and Functional Differences

| Compound | Substituents | Key Reactivity | Primary Application |

|---|---|---|---|

| This compound | Br (6), CH₃ (4), carbamate (2) | Suzuki coupling, halogen exchange | Pharmaceutical intermediates |

| Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | Br (6), Cl (2), methylcarbamate (3) | Nucleophilic substitution | Kinase inhibitor synthesis |

| Tert-butyl (6-methoxypyridin-2-yl)carbamate | OCH₃ (6), carbamate (2) | Electron donation, stability enhancement | Medicinal chemistry scaffolds |

| Tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate | Br (6), pivalamido (5), carbamate (3) | Steric hindrance-limited reactions | Peptide-drug conjugates |

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound enables its use in palladium-catalyzed cross-coupling reactions, analogous to its chlorinated counterpart (tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate). However, the methyl group at position 4 may reduce steric strain compared to bulkier substituents, enhancing reaction yields in certain cases .

Stability and Handling

- Avoid skin/eye contact.

- Store in sealed containers away from ignition sources.

- Use dry chemical extinguishers for fires .

Commercial Availability and Pricing

Similar brominated pyridine derivatives are priced at $400–$4,800 depending on scale (1–25 g), suggesting this compound would fall within this range due to comparable synthetic complexity .

Biological Activity

Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 301.18 g/mol. Its structure features a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, which are critical for its biological activity. The tert-butyl group contributes to its lipophilicity, enhancing membrane permeability.

This compound is believed to interact with specific enzymes and cellular receptors, modulating their activity through both covalent and non-covalent interactions. The compound may act as an inhibitor of certain protein kinases, which play vital roles in cell signaling pathways relevant to various diseases, particularly cancer.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms behind this activity.

Anticancer Potential

The compound has also demonstrated anticancer properties in vitro. Studies indicate that it may induce apoptosis in cancer cell lines by disrupting specific signaling pathways involved in cell proliferation. For instance, in assays measuring cell viability, the compound exhibited significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against malignancies.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 10 | 50% inhibition of cell viability |

| Study B | HeLa | 5 | Induction of apoptosis observed |

| Study C | A549 | 20 | Significant reduction in proliferation |

These studies illustrate the compound's promising profile as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.